![molecular formula C11H13ClN2O2 B1455656 3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1353501-30-0](/img/structure/B1455656.png)
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Descripción general
Descripción
“3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C11H14ClN3O . It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Cycloaddition Reactions : Substituted chromones, bearing electron-withdrawing substituents, react with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and dipyrrolidines, showcasing the use of similar compounds in cycloaddition reactions to synthesize complex heterocyclic systems (Sosnovskikh et al., 2014).
Library Generation via Alkylation and Ring Closure : A structurally diverse library of compounds was generated through alkylation and ring closure reactions using a related ketonic Mannich base, highlighting the potential of such compounds in generating diverse molecular architectures (Roman, 2013).
Antioxidant Activity : Derivatives containing various substituents demonstrated potent antioxidant activities, suggesting the applicability of similar compounds in developing new antioxidant agents (Tumosienė et al., 2019).
Antimicrobial Activity : New quinazolinone derivatives showed significant antibacterial and antifungal activities, indicating the role of similar compounds in antimicrobial drug discovery (Naganagowda & Petsom, 2011).
Direcciones Futuras
Benzoxazole derivatives have shown potential in various fields such as pharmaceuticals and agrochemicals . They have been studied for their anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, and antitubercular activities . Therefore, “3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride”, as a benzoxazole derivative, could be a potential candidate for future research in these areas.
Análisis Bioquímico
Biochemical Properties
3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic activities. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are crucial regulators of signal transduction. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. Additionally, it may interact with transcription factors, influencing gene expression. The binding of this compound to these biomolecules can lead to conformational changes, affecting their activity and function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Over time, this compound may undergo hydrolysis or other degradation processes, potentially affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although its stability may decrease over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental. It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, potentially leading to targeted effects in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the nucleus, where it interacts with transcription factors, or to the mitochondria, affecting metabolic processes. The precise localization of this compound can determine its functional outcomes .
Propiedades
IUPAC Name |
3-pyrrolidin-3-yl-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-11-13(8-5-6-12-7-8)9-3-1-2-4-10(9)15-11;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHEPVOMXFFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=CC=CC=C3OC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
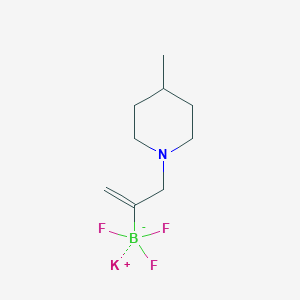
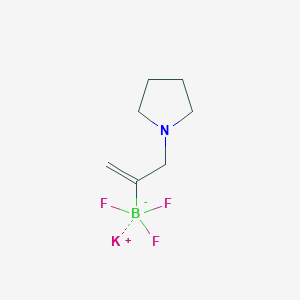
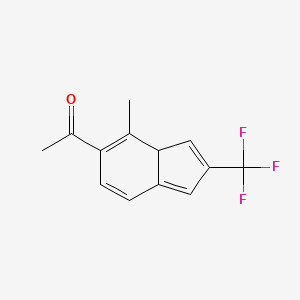
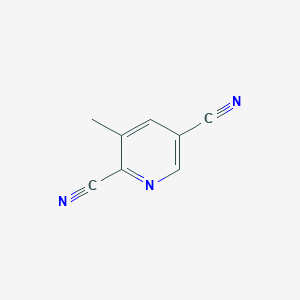

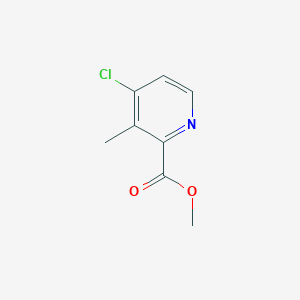
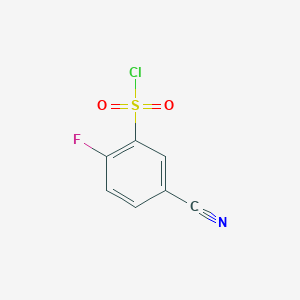

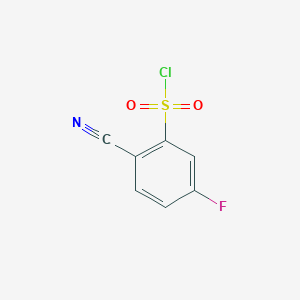
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
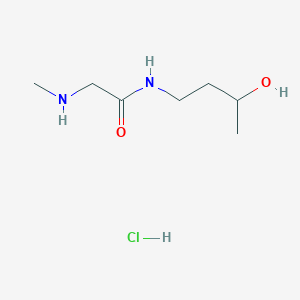

![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)
